molecular formula C16H9NO2S B273763 2-Phenyl-2-thiocyanatoindan-1,3-dione

2-Phenyl-2-thiocyanatoindan-1,3-dione

Cat. No. B273763
M. Wt: 279.3 g/mol
InChI Key: UPWVPSNHRRCUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2-thiocyanatoindan-1,3-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTI or Indanocine, and it has a molecular formula of C16H9NO2S. PTI is a yellow powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

PTI has shown promise in various scientific research fields such as medicinal chemistry, nanotechnology, and materials science. In medicinal chemistry, PTI has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. PTI has also been investigated for its antibacterial and antifungal properties. In nanotechnology, PTI has been used as a precursor for the synthesis of gold nanoparticles, which have potential applications in drug delivery and imaging. In materials science, PTI has been studied as a potential dye for solar cells due to its high absorption in the visible region of the spectrum.

Mechanism of Action

The mechanism of action of PTI is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. PTI has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. PTI has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PTI has been shown to have several biochemical and physiological effects. In vitro studies have shown that PTI inhibits the growth of cancer cells and bacteria. PTI has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that PTI reduces the growth of tumors in mice. PTI has also been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

PTI has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high purity. PTI is also stable under normal laboratory conditions. However, PTI has some limitations. It is not very soluble in water, which may limit its use in some experiments. PTI is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on PTI. One area of research is the development of PTI as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of PTI and to optimize its efficacy and safety. Another area of research is the use of PTI as a precursor for the synthesis of gold nanoparticles. Further studies are needed to optimize the synthesis and characterization of these nanoparticles. Finally, PTI may have potential applications in materials science as a dye for solar cells. Further studies are needed to optimize the synthesis and characterization of PTI-based dyes.
Conclusion:
2-Phenyl-2-thiocyanatoindan-1,3-dione is a promising compound for scientific research due to its potential applications in various fields. PTI can be synthesized by a relatively simple method and has high purity. PTI has shown promise as an anticancer agent, as well as in nanotechnology and materials science. Further research is needed to elucidate the mechanism of action of PTI and to optimize its efficacy and safety.

Synthesis Methods

PTI can be synthesized by the reaction of 2-phenylindan-1,3-dione with thiocyanate ions in the presence of a base. The reaction takes place in a solvent such as methanol or ethanol, and the product is obtained after purification by column chromatography. This method of synthesis is relatively simple and yields a high purity product. The chemical structure of PTI is shown in Figure 1.

properties

Product Name

2-Phenyl-2-thiocyanatoindan-1,3-dione

Molecular Formula

C16H9NO2S

Molecular Weight

279.3 g/mol

IUPAC Name

(1,3-dioxo-2-phenylinden-2-yl) thiocyanate

InChI

InChI=1S/C16H9NO2S/c17-10-20-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9H

InChI Key

UPWVPSNHRRCUBL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC#N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC#N

Origin of Product

United States

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